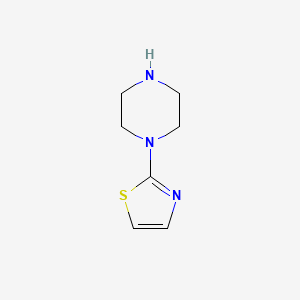
1-methyl-1H-pyrazole-3-carbohydrazide
Overview
Description
1-Methyl-1H-pyrazole-3-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The carbohydrazide moiety attached to the pyrazole ring indicates the presence of a hydrazine group bonded to a carbonyl group, which can contribute to the compound's reactivity and potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazides with various reagents to introduce different functional groups. For instance, the synthesis of 1-methyl-pyrazole-3-carboxylic acid, a related compound, was achieved using 3-methylpyrazole as a starting material through a two-step reaction involving oxidation and methylation, yielding a total of 32.2% . Similarly, other pyrazole derivatives have been synthesized and characterized by techniques such as FT-IR, NMR, mass spectrometry, and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed by single-crystal X-ray diffraction studies. For example, the crystal structure of a pyrazole derivative was determined, revealing a monoclinic space group with specific unit cell parameters . The dihedral angles between the pyrazole and other rings in the structure, such as thiophene or phenyl rings, can confirm the conformation of the molecule . Additionally, DFT calculations and vibrational spectroscopy are used to optimize molecular geometries and investigate electronic structures .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to their functional groups. The presence of the carbohydrazide group can lead to reactivity with other chemical species, potentially forming new compounds or exhibiting biological activities. For instance, the synthesis of substituted pyrazoly 1,3,4-oxadiazole derivatives involved the reaction of pyrazole-5-carbohydrazide with substituted benzoic acid . The reactivity of these compounds can be influenced by the substituents on the benzene rings, affecting their absorption and fluorescence characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using various analytical techniques. Thermal analysis can provide information on the thermal stability of the compounds . Spectral characterization, including FT-IR, NMR, and UV-visible spectra, helps in understanding the electronic transitions and functional groups present in the molecule . Theoretical studies, such as DFT calculations, can predict the polarizability and hyperpolarizability, which are related to the nonlinear optical properties of the compounds . Additionally, molecular docking studies can suggest potential biological activities by simulating the interaction of the compound with biological targets .
Scientific Research Applications
Vibrational Spectroscopic Investigations
Research has revealed that 1-methyl-1H-pyrazole-3-carbohydrazide derivatives show significant industrial and biological importance. A comprehensive quantum chemical study on a similar compound, N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, demonstrated valuable insights into its structural and electronic properties. This includes potential applications in non-linear optics due to its high first-order hyperpolarizability and applications in biology as a potential CDK2s inhibitor, as indicated by molecular docking studies (Pillai et al., 2017).
Molecular Docking and Antimicrobial Evaluation
Another study involving a similar compound, (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, highlighted its potential as an anti-diabetic agent. The compound's structure was confirmed by various spectroscopic methods, and molecular docking studies indicated its potential as a therapeutic agent (Karrouchi et al., 2021).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor activities of 1-methyl-1H-pyrazole-3-carbohydrazide derivatives have been a significant area of research. Studies have synthesized novel derivatives of this compound, demonstrating potent antimicrobial activity and antitumor potential. Such properties make these derivatives interesting candidates for further drug development (El Sadek et al., 2014).
Anti-Inflammatory Agents
A study on 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide derivatives found these compounds to possess significant anti-inflammatory and antioxidant activities. This implies the potential of 1-methyl-1H-pyrazole-3-carbohydrazide derivatives in developing new therapeutics with greater potency in treating inflammation-related diseases (Mahajan et al., 2016).
Antidiabetic and Antioxidant Activities
1-methyl-1H-pyrazole-3-carbohydrazide derivatives have also been explored for their antidiabetic and antioxidant activities. A specific study on (E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide demonstrated in vitro antidiabetic and antioxidant activities, suggesting potential therapeutic applications (Karrouchi et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic effects .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular derivative and its structural features .
Biochemical Pathways
Given the broad range of biological activities associated with pyrazole derivatives, it is likely that multiple pathways could be affected .
Result of Action
Pyrazole derivatives have been associated with a variety of biological effects, including anti-inflammatory, anti-microbial, anti-anxiety, anticancer, analgesic, and antipyretic activities .
properties
IUPAC Name |
1-methylpyrazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-3-2-4(8-9)5(10)7-6/h2-3H,6H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRVJYZZWNADNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359277 | |
| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-pyrazole-3-carbohydrazide | |
CAS RN |
304665-45-0 | |
| Record name | 1-methyl-1H-pyrazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





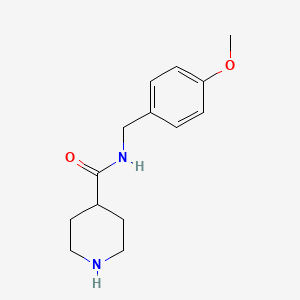
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
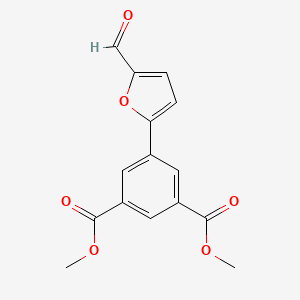
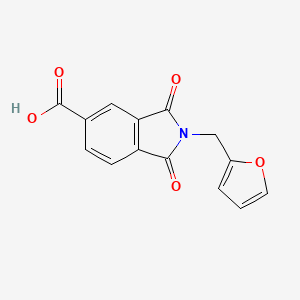
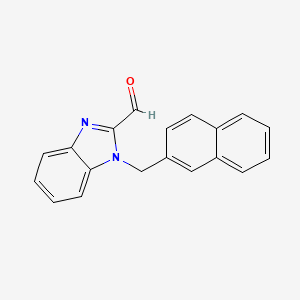


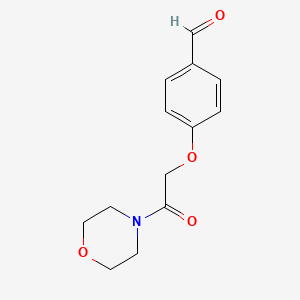
![(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid](/img/structure/B1331825.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
